molecular formula C6H3F2N3 B3054407 4,6-difluoro-1H-imidazo[4,5-c]pyridine CAS No. 60186-30-3

4,6-difluoro-1H-imidazo[4,5-c]pyridine

Cat. No.: B3054407
CAS No.: 60186-30-3
M. Wt: 155.1 g/mol
InChI Key: WLJHZCGFXLCVAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Difluoro-1H-imidazo[4,5-c]pyridine is a heterocyclic compound with the molecular formula C6H3F2N3. It is characterized by the presence of two fluorine atoms at the 4th and 6th positions of the imidazo[4,5-c]pyridine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-difluoro-1H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,6-difluoro-2-nitropyridine with formamide, followed by cyclization in the presence of a base such as potassium carbonate . The reaction is usually carried out at elevated temperatures to facilitate the formation of the imidazo[4,5-c]pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4,6-Difluoro-1H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while oxidation and reduction can lead to different oxidation states of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Difluoro-1H-imidazo[4,5-c]pyridine is unique due to the presence of fluorine atoms, which can significantly influence its electronic properties and reactivity. This makes it a valuable compound for designing molecules with specific biological and chemical properties .

Biological Activity

4,6-Difluoro-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a fused imidazole and pyridine ring system with two fluorine substituents at the 4 and 6 positions. This unique structure contributes to its biological activity by influencing its interaction with various biological targets.

Antimicrobial Properties

Research indicates that imidazo[4,5-c]pyridine derivatives exhibit significant antimicrobial activity. For instance, a study found that certain derivatives demonstrated potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentrations (MICs) for effective compounds ranged from 0.5 to 2.0 μg/mL, indicating strong potential as antimicrobial agents .

Anticancer Activity

Imidazo[4,5-c]pyridine compounds have been evaluated for their anticancer properties. In vitro studies showed that derivatives could inhibit the proliferation of various cancer cell lines. For example, one derivative exhibited an IC50 value of 0.082 μM against cancer cells, showcasing its potency . The mechanism of action is believed to involve the inhibition of key enzymes involved in cancer cell proliferation.

Antitubercular Activity

A notable study highlighted the synthesis of imidazo[4,5-b]pyridine derivatives that showed promising antitubercular activity against Mycobacterium tuberculosis. The most effective analogs had MIC values ranging from 0.5 to 0.8 μmol/L . These findings suggest that modifications in the imidazo[4,5-c]pyridine scaffold can lead to enhanced activity against tuberculosis.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by various structural modifications:

Substituent PositionEffect on ActivityExample
2-positionEnhances antiproliferative activityAmino side chains
6-positionIncreases binding affinity to DNA/RNANitro substitutions
Fluorine at 4 and 6Modulates lipophilicity and electronic propertiesImproved cellular uptake

The SAR analysis suggests that specific substitutions can significantly enhance the biological efficacy of these compounds.

Case Study 1: Anticancer Efficacy

In a study involving several imidazo[4,5-c]pyridine derivatives, researchers observed that compounds with electron-withdrawing groups at the 6-position exhibited superior anticancer activity compared to their counterparts. The study utilized both in vitro assays and molecular docking studies to elucidate the binding interactions with target proteins involved in cancer progression .

Case Study 2: Antimicrobial Screening

A comprehensive screening of various imidazo[4,5-c]pyridine derivatives against a panel of microbial strains revealed that modifications at the 2-position led to increased antibacterial potency. The most active compound was further tested in vivo for efficacy against infections caused by resistant bacterial strains .

Properties

IUPAC Name

4,6-difluoro-1H-imidazo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F2N3/c7-4-1-3-5(6(8)11-4)10-2-9-3/h1-2H,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLJHZCGFXLCVAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(N=C1F)F)N=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60418420
Record name 4,6-Difluoro-1H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60418420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60186-30-3
Record name NSC264049
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=264049
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,6-Difluoro-1H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60418420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-difluoro-1H-imidazo[4,5-c]pyridine
Reactant of Route 2
Reactant of Route 2
4,6-difluoro-1H-imidazo[4,5-c]pyridine
Reactant of Route 3
Reactant of Route 3
4,6-difluoro-1H-imidazo[4,5-c]pyridine
Reactant of Route 4
Reactant of Route 4
4,6-difluoro-1H-imidazo[4,5-c]pyridine
Reactant of Route 5
Reactant of Route 5
4,6-difluoro-1H-imidazo[4,5-c]pyridine
Reactant of Route 6
Reactant of Route 6
4,6-difluoro-1H-imidazo[4,5-c]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.